(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine
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Overview
Description
The compound “(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine” is a complex organic molecule. The first part of the compound is similar to Lysergic acid methyl ester , which is an analogue of lysergic acid and a member of the tryptamine family . The second part of the compound is (2R,3R)-2,3-dihydroxybutanedioic acid, which is more commonly known as tartaric acid. The third part of the compound is (2S,4S)-2,4-dimethylazetidine, which is a type of azetidine, a class of organic compounds containing a saturated heterocycle made up of three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The first part of the compound, similar to Lysergic acid methyl ester, contains a hexahydroindolo[4,3-fg]quinoline core . The second part, tartaric acid, is a simple dicarboxylic acid with two hydroxyl groups . The third part, 2,4-dimethylazetidine, is a type of azetidine, a four-membered ring with one nitrogen and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and varied due to the presence of multiple functional groups. Each part of the compound could potentially undergo different types of reactions. For example, the carboxylic acid groups in the first and second parts of the compound could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of carboxylic acid groups would likely make the compound acidic. The compound would likely have a relatively high molecular weight due to the complexity of its structure .Properties
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.C5H11N.C4H6O6/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18;1-4-3-5(2)6-4;5-1(3(7)8)2(6)4(9)10/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20);4-6H,3H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,14-;4-,5-;1-,2-/m101/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZDXGAVSHVZAP-DRFGGHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C.CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N1)C.CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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